molecular formula C14H14N4O3 B15040510 N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B15040510
M. Wt: 286.29 g/mol
InChI Key: ZCIXNTFNLPMKCJ-IUXPMGMMSA-N
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Description

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

3,4-dimethoxybenzaldehyde+pyrazine-2-carbohydrazideN’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide\text{3,4-dimethoxybenzaldehyde} + \text{pyrazine-2-carbohydrazide} \rightarrow \text{N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide} 3,4-dimethoxybenzaldehyde+pyrazine-2-carbohydrazide→N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets through its hydrazone and phenyl groups. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and its ability to form stable coordination complexes. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-20-12-4-3-10(7-13(12)21-2)8-17-18-14(19)11-9-15-5-6-16-11/h3-9H,1-2H3,(H,18,19)/b17-8-

InChI Key

ZCIXNTFNLPMKCJ-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

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